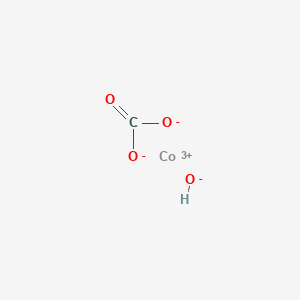

Cobalt(3+) carbonate hydroxide (1/1/1)

Description

Properties

CAS No. |

62647-83-0 |

|---|---|

Molecular Formula |

CHCoO4-3 |

Molecular Weight |

135.95 g/mol |

IUPAC Name |

cobalt;carbonate;hydroxide |

InChI |

InChI=1S/CH2O3.Co.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/p-3 |

InChI Key |

AMBICLBCMQSUDI-UHFFFAOYSA-K |

SMILES |

C(=O)([O-])[O-].[OH-].[Co+3] |

Canonical SMILES |

C(=O)([O-])[O-].[OH-].[Co] |

Other CAS No. |

62647-83-0 |

Origin of Product |

United States |

Ligand to Metal Charge Transfer Lmct :this Mechanism Involves the Transfer of an Electron from an Oxygen Ligand Orbital to a Cobalt Metal Orbital. in Coooh, As the Material is Oxidized Towards a Co⁴⁺ State During Electrocatalysis, the O 2p States Become Closer to the Fermi Level.rsc.orgthis Results in Significant Lmct, Where Partial Electron Density Moves from Oxygen to Cobalt, Creating Holes on the Oxygen Atoms That Are Believed to Be Active Sites for Reactions Like Oxygen Evolution.rsc.org

Computational Evaluation of Electrochemical Potentials and Electromotive Forces

First-principles simulations are invaluable for predicting the electrochemical reactivity of materials by calculating reaction energies and corresponding potentials. acs.orgdtu.dk For a cobalt carbonate hydroxide (B78521) (CCH) pseudocapacitor, DFT was used to model the fundamental deprotonation reactions that underpin its energy storage mechanism. acs.org

The key reaction considered is the oxidation of Co²⁺ to Co³⁺ coupled with deprotonation: Co₆C₂O₁₅H₁₀ → Co₆C₂O₁₅H₁₀₋ₙ + nH⁺ + ne⁻

Such computational evaluations are crucial for screening materials and understanding reaction mechanisms at the atomic level, guiding the design of more efficient energy storage materials. The general approach involves calculating the Gibbs free energy change (ΔG) for the redox half-reaction, which is then used to find the potential via the Nernst equation. dtu.dkrsc.org

Electronic Structure and Valence State Investigations of Cobalt Carbonate Hydroxide

Density Functional Theory (DFT) Approaches for Electronic Configuration

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic configuration of cobalt-based materials. For cobalt carbonate hydroxides, particularly Co₂(OH)₂CO₃, DFT simulations are crucial for determining equilibrium geometries, energies, and electronic properties. arxiv.orgresearchgate.net These calculations often employ the generalized gradient approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) exchange-correlation functional. arxiv.orgresearchgate.net

A key challenge in modeling cobalt compounds is the strong correlation associated with the localized Co 3d electrons. To address this, the GGA+U method is frequently implemented. This approach adds a Hubbard parameter (U) to better describe the on-site Coulombic interactions of the d-orbitals. arxiv.orgresearchgate.net For instance, in studies of Co₂(OH)₂CO₃, a U-effective (Ueff) value of 6.1 eV has been used, a value benchmarked to reproduce the experimental band gap of cobalt(II) oxide (CoO). arxiv.orgresearchgate.net Such calculations are performed with spin polarization to account for the magnetic nature of cobalt ions. arxiv.orgresearchgate.net These theoretical frameworks allow for the detailed analysis of the material's electronic structure, as detailed in the following sections.

The band gap is a fundamental electronic property that dictates the material's conductivity and optical characteristics. DFT calculations have been employed to determine the band gap of cobalt carbonate hydroxide (B78521) nanostructures. Research has shown that the electronic properties are highly dependent on the material's morphology. For example, first-principles DFT calculations on Co₂(OH)₂CO₃ revealed that two-dimensional (2D) nanosheets have a significantly smaller band gap than one-dimensional (1D) nanowires. nih.gov The band gap associated with the (120) facet in 2D nanosheets was calculated to be 0.2 eV, whereas the (200) facet in 1D nanowires exhibited a larger band gap of 1.04 eV. nih.gov This difference highlights how dimensionality and crystal facet exposure can tune the electronic structure and enhance properties like electron transfer. nih.gov

For comparison, DFT studies on related cobalt compounds show a wide range of band gaps. Doping cobalt hydroxide (Co(OH)₂) with silver can reduce its band gap from 2.85 eV to 2.45 eV. nih.gov In cobalt oxides, the calculated band gap is highly sensitive to the Hubbard U parameter. For Co₃O₄, a mixed-valence oxide, the experimental band gap ranges from 0.8 to 2.0 eV, and various DFT approaches (DFT+U, HSE06, GW method) have been used to replicate these values, with a direct band gap of approximately 0.8 eV being confirmed. acs.orgnih.gov For CoO, a DFT+U calculation with U=4.0 eV yields a band gap of 2.82 eV, close to the experimental value of 2.60 eV. ajol.infowhiterose.ac.uk

Table 1: Calculated Band Gaps for Cobalt Carbonate Hydroxide and Related Cobalt Compounds

| Compound | Method | Calculated Band Gap (eV) | Reference |

|---|---|---|---|

| Co₂(OH)₂CO₃ (2D Nanosheet, (120) facet) | DFT | 0.2 | nih.gov |

| Co₂(OH)₂CO₃ (1D Nanowire, (200) facet) | DFT | 1.04 | nih.gov |

| β-Co(OH)₂ | DFT | 2.85 | nih.gov |

| Ag-doped α-Co(OH)₂ | DFT | 2.45 | nih.gov |

| Co₃O₄ | DFT+U (U=2.0 eV) | 1.23 | ajol.infowhiterose.ac.uk |

| Co₃O₄ | GGA+U (U=1.96 eV) | 1.96 | researchgate.net |

| Co₃O₄ | HSE06 | ~0.8 | acs.orgnih.gov |

| CoO | DFT+U (U=4.0 eV) | 2.82 | ajol.infowhiterose.ac.uk |

Partial Density of States (PDOS) analysis provides a deeper understanding of the electronic structure by detailing the contribution of each atomic orbital to the electronic bands. stackexchange.com In cobalt-based materials, PDOS calculations are essential for identifying the roles of Co 3d, O 2p, and C 2p orbitals in forming the valence and conduction bands.

In studies of the related mixed-valence oxide Co₃O₄, DFT calculations show that the top of the valence band is primarily composed of Co³⁺ 3d states, with a smaller contribution from O 2p and Co²⁺ 3d states. acs.org The Co²⁺ 3d states form a distinct feature approximately 2 eV below the valence band maximum, while the O 2p orbitals are located in a broader band between 3 and 8 eV below the valence band maximum. acs.org Similarly, for cobalt oxyhydroxide (CoOOH), the d-orbital Density of States (d-DOS) plots show that the t₂g orbitals of low-spin Co³⁺ are closest to the Fermi level. researchgate.netresearchgate.net The unoccupied states, or holes, are primarily located in the O 2p orbitals, which become closer to the Fermi level as the cobalt oxidation state increases toward Co⁴⁺, indicating significant ligand-to-metal charge transfer. rsc.org

This orbital analysis is crucial for understanding chemical bonding and reactivity. The presence of strong Co-O antibonding states near the top of the valence band in cobalt oxides, as revealed by one-electron energy level diagrams, suggests a potential for defect tolerance in these materials. nih.gov

Analysis of Cobalt Valence States (Co(II), Co(III)) and Spin Configurations

Cobalt carbonate hydroxides and related oxides can feature cobalt in multiple valence states, most commonly Co(II) and Co(III), each with distinct spin configurations (high-spin or low-spin). The spin state is determined by the balance between the crystal field splitting energy (Δ) and the electron pairing energy. libretexts.org

DFT calculations for Co₂(OH)₂CO₃ have shown that the Co(II) ions (with a 3d⁷ electronic configuration) are in a high-spin state, possessing three unpaired electrons (S=3/2). arxiv.orgresearchgate.net In contrast, for the mixed-valence spinel Co₃O₄, the Co(II) ions are in a high-spin state, while the octahedrally coordinated Co(III) ions (3d⁶) are in a non-magnetic, low-spin state (t₂g⁶e_g⁰, S=0). ajol.infowhiterose.ac.ukdiva-portal.org The low-spin configuration for Co(III) in Co₃O₄ is energetically favorable. ajol.infowhiterose.ac.uk

In cobalt oxyhydroxide (CoOOH), Co(III) is also typically found in a low-spin state. researchgate.net However, the spin state can be modulated. For instance, creating crystalline-amorphous interfaces can alter the electronic structure and potentially stabilize high-spin Co(III) states. researchgate.net The spin state significantly impacts catalytic activity, as electron transfer is often considered easier through e_g orbitals (favored in high-spin) than t₂g orbitals (occupied in low-spin). researchgate.net

Experimental techniques like X-ray Photoelectron Spectroscopy (XPS) complement these theoretical findings by providing direct evidence of cobalt's oxidation state. In CCHH-RGO composites, XPS analysis confirmed the presence of Co²⁺ through characteristic main peaks and satellite peaks. mdpi.com

Table 2: Typical Valence and Spin States of Cobalt in Carbonate Hydroxides and Oxides

| Compound | Cobalt Ion | Coordination | Typical Electronic Configuration | Spin State | Magnetic Moment (Calculated/Theoretical) | Reference |

|---|---|---|---|---|---|---|

| Co₂(OH)₂CO₃ | Co(II) | Octahedral | 3d⁷ | High-Spin (S=3/2) | ~3 µB | arxiv.orgresearchgate.net |

| Co₃O₄ | Co(II) | Tetrahedral | 3d⁷ | High-Spin (S=3/2) | ~2.7 µB | ajol.infowhiterose.ac.uk |

| Co₃O₄ | Co(III) | Octahedral | 3d⁶ | Low-Spin (S=0) | 0 µB | ajol.infowhiterose.ac.ukdiva-portal.org |

| CoOOH | Co(III) | Octahedral | t₂g⁶e_g⁰ | Low-Spin (S=0) | 0 µB | researchgate.netresearchgate.net |

Charge Transfer Mechanisms within the Crystal Lattice

Charge transfer is a fundamental process governing the electrochemical and catalytic performance of materials. In cobalt carbonate hydroxides and related systems, several charge transfer mechanisms can occur.

Electrochemical Reactivity and Energy Storage Mechanisms in Cobalt Carbonate Hydroxide

Pseudocapacitive Charge Storage Principles

Pseudocapacitance is a phenomenon where charge is stored through fast and reversible Faradaic redox reactions occurring at or near the surface of an electrode material. bohrium.commdpi.com Unlike batteries, where bulk phase transformations occur, pseudocapacitors leverage surface-level reactions to achieve higher energy density than electric double-layer capacitors (EDLCs) and higher power density and longer cycle life than batteries. rhhz.net Cobalt-based materials, including cobalt carbonate hydroxide (B78521), are exemplary pseudocapacitive materials due to the multiple accessible oxidation states of cobalt (Co2+/Co3+/Co4+), which facilitate these rapid redox reactions. rhhz.net The incorporation of carbonate ions (CO32-) is also beneficial, as it enhances the wettability of the electrode surface, which is advantageous in aqueous electrolytes. daneshyari.comresearchgate.net

Surface Redox Pseudocapacitance

The primary mechanism for charge storage in cobalt carbonate hydroxide is surface redox pseudocapacitance. This process involves reversible redox reactions occurring on the surface of the material. In an alkaline electrolyte, the charge storage process is typically associated with the conversion between different cobalt oxidation states. For instance, the Co2+/Co3+ and Co3+/Co4+ redox transitions, facilitated by the exchange of OH- ions from the electrolyte, are responsible for the charge storage capacity. mdpi.comrhhz.net The reactions can be generalized as:

These Faradaic processes allow for significantly higher charge storage than what is possible through the simple electrostatic accumulation of ions in EDLCs. uea.ac.uk Research has shown that nanostructured cobalt carbonate hydroxide, such as mesoporous nanosheet arrays, can exhibit exceptionally high specific capacitance due to its unique structure, which provides a large surface area for these redox reactions to occur. scispace.comnih.gov One study reported a maximum specific capacitance of 1075 F g-1 for a mesoporous cobalt carbonate hydroxide nanosheet array. scispace.comnih.gov

Intercalation Pseudocapacitance

Intercalation pseudocapacitance involves the insertion of ions (like H+ or alkaline cations) into the crystal lattice of the electrode material without inducing a phase change. While prominent in some materials like MnO2 and RuO2, its role in cobalt carbonate hydroxide is less pronounced compared to surface redox reactions. The layered structure of some cobalt hydroxides and carbonate hydroxides, akin to layered double hydroxides (LDHs), could theoretically allow for the intercalation of electrolyte ions. scispace.comresearchgate.net However, the charge storage in these materials is overwhelmingly dominated by the fast surface redox reactions. rhhz.net The energy storage mechanism is often described as a battery-type Faradaic reaction rather than a classic intercalation process, especially in alkaline electrolytes where phase transformations to cobalt oxyhydroxide (CoOOH) are known to occur. bohrium.compsu.eduresearchgate.net

Cobalt Carbonate Hydroxide as an Electrocatalyst for the Oxygen Evolution Reaction (OER)

The oxygen evolution reaction (OER) is a critical, yet kinetically sluggish, half-reaction in electrochemical water splitting. escholarship.org Cobalt-based materials, including cobalt carbonate hydroxide, are recognized as highly active and cost-effective non-precious metal catalysts for the OER in alkaline media. escholarship.orgrsc.org

Identification and Characterization of Catalytically Active Sites (e.g., Co(III) and Co(IV) Species, Oxygen Vacancies)

The catalytic activity of cobalt-based materials for the OER is intrinsically linked to the cobalt cations that serve as the active sites. During the OER process under anodic potential, the cobalt species in cobalt carbonate hydroxide are transformed into more active cobalt oxyhydroxide (CoOOH) phases. chemrxiv.org The true active sites are believed to be the Co(III) and Co(IV) species formed under these operational conditions. acs.orgresearchgate.net

Studies suggest that the OER mechanism involves the oxidation of Co(II) to Co(III), and subsequently to Co(IV) intermediates. researchgate.net Some theoretical and experimental work on related cobalt oxides like Co3O4 has debated whether tetrahedral (Co2+) or octahedral (Co3+) sites are more active, with evidence pointing towards the octahedral sites being dominant for the OER. rsc.org In materials like α-Co(OH)2, which contains both tetrahedral and octahedral Co2+ sites, the tetrahedral sites were found to be more active. nih.gov Furthermore, structural features such as oxygen vacancies and coordinatively unsaturated cobalt sites, particularly at the edges or on lateral facets of nanostructures, are considered highly active for catalysis. researchgate.netnih.gov These vacancies can facilitate the adsorption of OER intermediates and enhance the electronic conductivity of the catalyst.

Proton-Coupled Electron Transfer Mechanisms in OER Catalysis

The OER is a multi-step process involving four proton-coupled electron transfer (PCET) steps. In alkaline media, the mechanism on a cobalt-based active site (M) is generally accepted to proceed as follows:

The efficiency of the OER is highly dependent on the kinetics of these PCET steps. researchgate.net The transport of both protons and electrons through the catalyst film is crucial for sustaining the catalytic cycle. In cobalt-based catalyst films, this transport can occur via a "proton-electron hopping" mechanism. researchgate.net The overpotential required to drive the OER is determined by the thermodynamics of these intermediate steps. Theoretical calculations and in-situ studies aim to understand the free energies of these adsorbed intermediates to identify the rate-determining step and design more efficient catalysts. acs.org

Optimization of Morphology and Surface Area for Enhanced OER Activity

The morphology and surface area of the electrocatalyst play a pivotal role in its OER performance by influencing the number of exposed active sites, mass transport, and electron transfer. escholarship.orgacs.orgnih.gov Various nanostructured morphologies of cobalt carbonate hydroxide have been synthesized to maximize OER activity, including:

By controlling the synthesis conditions, such as through hydrothermal methods, it is possible to create diverse architectures like sisal-like, dandelion-like, and rose-like structures. researchgate.net These high-surface-area morphologies, often grown directly on conductive substrates like nickel foam or carbon paper, not only enhance the intrinsic activity but also improve mechanical stability and electron transport, which are crucial for practical applications. uea.ac.ukescholarship.orgrsc.org

Electrochemical Performance Data

The following table summarizes key performance metrics for various cobalt carbonate hydroxide-based materials used in supercapacitors and as OER catalysts.

| Material | Application | Key Performance Metric | Value | Reference |

|---|---|---|---|---|

| Mesoporous Cobalt Carbonate Hydroxide Nanosheets | Supercapacitor | Specific Capacitance | 1075 F g⁻¹ at 5 mA cm⁻² | scispace.comnih.gov |

| Cobalt Hydroxide Carbonate (10h synthesis) | Supercapacitor | Specific Capacitance | 1381 F g⁻¹ at 2 A g⁻¹ | uea.ac.ukrsc.org |

| Cobalt Carbonate Hydroxide Superstructure (CCHS) | OER Catalyst | Overpotential @ 10 mA cm⁻² | ~240 mV | escholarship.orgamericanelements.com |

| CCHS/CP | OER Catalyst | Tafel Slope | 82.06 mV dec⁻¹ | escholarship.org |

| Porous Cobalt Carbonate Hydroxide Nanospheres | OER Catalyst | Overpotential @ 10 mA cm⁻² | 310 mV | researchgate.net |

| Porous Cobalt Carbonate Hydroxide Nanospheres | OER Catalyst | Tafel Slope | 56 mV dec⁻¹ | researchgate.net |

Interfacial Charge Transfer Kinetics in Electrochemical Systems

The efficiency of an electrode material in an energy storage device is critically dependent on its interfacial charge transfer kinetics, which governs the rate at which charge can move between the electrode surface and the electrolyte. This process is often quantified by the charge transfer resistance (Rct), where a lower Rct value signifies faster kinetics and superior rate performance. In cobalt carbonate hydroxide and related materials, the Rct is influenced by factors such as morphology, composition, and the presence of conductive additives.

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to probe these interfacial phenomena. The Nyquist plot, a common representation of EIS data, features a semicircle in the high-frequency region, the diameter of which corresponds to the Rct.

Studies on various cobalt-based materials highlight the importance of structure and composition in dictating charge transfer efficiency. For instance, investigations into cobalt hydroxide electrodes have shown that the precursor used for synthesis can significantly impact the resulting Rct. One study reported a charge transfer resistance of approximately 1.2 Ω for a zinc-doped cobalt hydroxide (ZAHC) electrode, indicating favorable kinetics. researchgate.net Another study on β-Co(OH)2 thin films reported a higher Rct of roughly 40 Ω, suggesting slower charge transfer in that specific morphology. researchgate.net

The composition of the electrode also plays a crucial role. In a comparative study of CuCo carbonate hydroxide (CCH), CuCo oxide (CCO), and CuCo sulfide (B99878) (CCS), the solution resistance (Rs) and charge transfer resistance (Rct) were evaluated. The CCH material exhibited an Rs of 1.181 Ω. acs.org The incorporation of more conductive species can dramatically lower this resistance. For example, a composite material made of molybdenum carbide, cobalt, and nitrogen-doped carbon nanotubes (MoC/Co/NCNT) showed a significantly lower Rct of only 0.36 Ω compared to its individual components, Co/NCNT (1.01 Ω) and MoC (0.76 Ω). acs.org This demonstrates that creating composite structures is an effective strategy to accelerate electron transfer at the catalyst-electrolyte interface. acs.org Similarly, the addition of reduced graphene oxide (rGO) to cobalt carbonate hydroxide hydrate (B1144303) (CCHH) helps in achieving rapid charge transfer due to the uniform distribution of the conductive rGO on the CCHH surface. mdpi.com

Interactive Data Table: Comparative Charge Transfer Resistance in Cobalt-Based Electrodes

| Material | Precursor/Type | Charge Transfer Resistance (Rct) (Ω) | Source(s) |

|---|---|---|---|

| Zinc-doped Cobalt Hydroxide (ZAHC) | Zinc Acetate | 1.2 | researchgate.net |

| β-Cobalt Hydroxide | Cobalt Nitrate | ~40 | researchgate.net |

| MoC/Co/NCNT | Co-Mo-Oxide | 0.36 | acs.org |

| Co/NCNT | - | 1.01 | acs.org |

| CuCo Carbonate Hydroxide (CCH) | - | Not specified, Rs = 1.181 Ω | acs.org |

The kinetics are not static and can be influenced by the electrochemical history of the electrode. For example, a two-step electrochemical activation process applied to cobalt chloride carbonate hydroxide hydrate (CCCH) was shown to decrease the internal resistance by generating metallic Co⁰ in the final sample, thereby enhancing conductivity and charge transfer. nih.gov This highlights that the dynamic changes occurring during operation (discussed in the next section) are intrinsically linked to the charge transfer kinetics.

Dynamic Reconstruction and Phase Transitions During Electrochemical Cycling

Cobalt carbonate hydroxide electrodes undergo significant dynamic reconstruction and phase transitions during electrochemical cycling, which are fundamental to their charge storage mechanism and long-term stability. These transformations, often involving changes in the cobalt oxidation state and local atomic arrangement, are the origin of the material's pseudocapacitive behavior but can also lead to structural degradation if not properly managed.

Operando techniques, such as X-ray absorption spectroscopy (XAS) and atomic force microscopy (EC-AFM), have been instrumental in revealing these dynamic processes under real operating conditions. researchgate.netosti.govmpg.de Studies on nickel-cobalt (B8461503) carbonate hydroxide (NiCo-CH) have shown that an irreversible redox of cobalt cations occurs during the initial cyclic voltammetry (CV) cycles. researchgate.net This initial activation induces a phase transition from the carbonate hydroxide nanowires into oxygen vacancy-rich layered double hydroxide (LDH) nanosheets. researchgate.net This reconstructed LDH phase is often the genuinely active material responsible for the high-rate energy storage. researchgate.netosti.gov

The transformation process typically involves the oxidation of Co(II) to Co(III)/Co(IV). For instance, cobalt hydroxide carbonate is often oxidized to cobalt oxyhydroxide (CoOOH). nih.gov In some systems, this transformation is part of a reversible process that enables charge storage. A study on cobalt chloride carbonate hydroxide hydrate (CCCH) detailed a two-step activation: the first step transforms CCCH to Co(OH)₂, and subsequent cycling induces a reversible transformation between Co(OH)₂ and CoOOH. nih.gov This process generates significant porosity, enhancing the specific capacitance. nih.gov Further electrochemical treatment can even induce a reversible transformation between Co(OH)₂ and metallic cobalt. nih.gov

Similarly, in lithium-ion battery anodes, cobalt hydroxide carbonate (CHC) undergoes a step-by-step electrochemical catalytic conversion. acs.org The conversion reaction of CHC generates metallic cobalt nanoparticles, which then catalyze the reversible formation and decomposition of Li₂CO₃ and LiOH. acs.org This multi-step process helps to accommodate the volume changes associated with the reactions and improves cyclability. acs.org

The nature of these phase transitions is complex and can involve multiple intermediate phases. Research on cobalt hydroxide has identified transitions from the α-Co(OH)₂ phase to the β-Co(OH)₂ phase. iaea.org Operando EC-AFM has provided direct atomic-scale images showing that under anodic potentials, Co(OH)₂ can heterogeneously reconstruct into coexisting CoOOH and other cobalt oxide-hydroxide (CoOxHy) structures. mpg.de These transitions are accompanied by significant changes in the crystal lattice, such as lattice contraction and ion intercalation, which are different at the surface compared to the bulk material. mpg.de In some cases, the reconstruction can be quite dramatic, with nickel cobalt pyrophosphate precursors transforming into porous Ni/Co-hydroxide-(oxy)hydroxide structures as the pyrophosphate anions are etched away during cycling. rsc.org

Managing these structural transformations is key to developing durable electrode materials. Strategies such as doping have been shown to be effective. For example, fluorine doping in nickel-cobalt carbonate hydroxide can enhance phase and morphology stability, suppressing irreversible phase transformations and structural collapse during repeated charge/discharge cycles. researchgate.net

Catalytic Applications and Reaction Mechanism Elucidation

Utilization as Precursors in Diverse Cobalt-Based Catalytic Systems

Cobalt carbonate hydroxide (B78521) is a widely employed precursor for the synthesis of various nanostructured cobalt-based catalysts, particularly cobalt oxides like cobalt(II,III) oxide (Co₃O₄). researchgate.netresearchgate.netmdpi.com The thermal conversion of cobalt carbonate hydroxide precursors is a common method to produce Co₃O₄ superstructures with controlled morphologies, such as nanobooks, nanorods, and hierarchical spheres. researchgate.netresearchgate.netacs.org This precursor-based approach is advantageous because the morphology of the final catalyst can be largely inherited from the initial cobalt carbonate hydroxide structure. researchgate.netsciengine.com

The calcination process transforms the precursor into the desired oxide phase while often preserving its complex three-dimensional architecture. researchgate.netcambridge.org For instance, the calcination of Co₂(CO₃)(OH)₂ platelets at temperatures between 225–235°C results in the formation of pure Co₃O₄ with a preserved lamellar nanomorphology. cambridge.org These resulting cobalt oxide materials are valuable in a wide array of technological applications, including as catalysts in the petroleum industry and for CO oxidation. researchgate.netacs.org Furthermore, cobalt carbonate has been used as a precursor to prepare cobalt oxide catalysts for Fischer-Tropsch synthesis, a process for producing liquid hydrocarbons from carbon monoxide and hydrogen. mdpi.com The synthesis method allows for the creation of catalysts with high surface area and specific active sites crucial for catalytic performance. mdpi.com

Catalytic Performance in Specific Chemical Transformations (e.g., CO2 Conversion, Water Oxidation)

As electrocatalysts, materials derived from or composed of cobalt carbonate hydroxide demonstrate significant activity in key energy-related reactions, most notably water oxidation, also known as the oxygen evolution reaction (OER). The development of earth-abundant and cost-effective OER catalysts is critical for producing hydrogen through water splitting. theiet.orgescholarship.org

Three-dimensional superstructures of cobalt carbonate hydroxide have shown high catalytic activity for OER. escholarship.orgamericanelements.comrsc.org For example, a novel 3D superstructure assembled from nanoneedles was reported to achieve a current density of 10 mA cm⁻² at a low overpotential of just 240 mV in alkaline media. escholarship.orgamericanelements.comrsc.org Similarly, cobalt carbonate hydroxide hydrate (B1144303) nanowire arrays grown directly on a carbon cloth substrate function as an effective 3D electrode for water oxidation, requiring an overpotential of 323 mV to drive 10 mA cm⁻². theiet.org The high activity is attributed to the ordered 3D structure, which increases the electrochemically active surface area, enhances the accessibility of active sites, and facilitates the release of oxygen. escholarship.org

In the context of CO₂ conversion, cobalt-based catalysts, including those supported on manganese oxide, have been shown to catalyze the hydrogenation of carbon dioxide to produce methanol (B129727) and other valuable chemicals. researchgate.netacs.orgmdpi.com While metallic cobalt sites are often more efficient for methanol synthesis, the precursor material, such as cobalt carbonate, plays a crucial role in the formation and dispersion of these active sites. mdpi.com

OER Catalytic Performance of Cobalt Carbonate Hydroxide-Based Materials

| Catalyst Material | Morphology | Substrate | Overpotential (mV) @ 10 mA cm⁻² | Reference |

|---|---|---|---|---|

| Cobalt Hydroxide Carbonate | 3D Superstructure from Nanoneedles | Not specified | 240 | escholarship.orgamericanelements.comrsc.org |

| Cobalt Carbonate Hydroxide Hydrate | Nanowire Array | Carbon Cloth | 323 | theiet.org |

| Fe-doped Cobalt Carbonate Hydroxide (Fe-CoCH) | Nanowires | Not specified | Lower than undoped CoCH | acs.org |

Mechanistic Insights into Catalyst Action and Intermediate Species Formation

Understanding the reaction mechanisms at the catalyst surface is essential for designing more efficient materials. For cobalt-based catalysts, the formation of intermediate species and the nature of the active sites are areas of intensive research.

The reactivity of heterogeneous catalysts often depends on the Lewis acidity of the active sites on their surface. acs.org In cobalt-based systems, Co²⁺ and Co³⁺ sites can act as Lewis acid sites, which are crucial for activating reactant molecules. researchgate.netrsc.org For instance, in the context of OER, Lewis acid sites can modulate the electronic distribution of the adjacent cobalt center, thereby optimizing the adsorption strength of oxygenated intermediates. researchgate.net Some cobalt(III) complexes have been shown to act as bifunctional catalysts, possessing both Brønsted acid and Lewis base characteristics, which enables them to catalyze reactions such as the synthesis of cyclic carbonates from epoxides and CO₂. nih.gov The Lewis acidity of cobalt centers can be influenced by their coordination environment and interaction with the support material, which in turn affects their catalytic activity in hydrogenation and dehydrogenation reactions. acs.orgrsc.org

The mechanism of water oxidation catalyzed by cobalt often involves high-valent cobalt-oxo species, such as Co(IV) and Co(V), as key intermediates. rsc.orgrsc.orgresearchgate.netresearchgate.net The formation and stabilization of these highly oxidized states are critical for the catalytic cycle. Carbonate and bicarbonate ions play a direct role in this process. Electrochemical studies have shown that in the presence of carbonate/bicarbonate, Co(II) can be oxidized to Co(III), which is then further oxidized to a Co(IV) species at approximately 1.10 V. americanelements.com At higher potentials (>1.2 V), the formation of a Co(V)(CO₃)₃⁻ species is proposed, which is capable of oxidizing water. americanelements.com These findings suggest that carbonate ligands can stabilize the high-valent cobalt species necessary for catalysis, facilitating the electron transfer steps required for O-O bond formation. researchgate.netamericanelements.com

Synergistic Effects in Mixed-Metal Cobalt-Manganese Spinel Oxide Formations

When cobalt carbonate hydroxide is used as a precursor in combination with manganese salts, mixed-metal cobalt-manganese spinel oxides (CoₓMn₃₋ₓO₄) can be formed upon thermal treatment. mdpi.comresearchgate.net These spinel oxides often exhibit enhanced catalytic activity compared to their single-metal oxide counterparts, a phenomenon attributed to synergistic effects between cobalt and manganese. acs.org

This synergy arises from several factors, including modified electronic structures, the creation of more redox-active sites, and improved oxygen mobility. acs.orgresearchgate.net The interaction between manganese and cobalt can lead to a higher concentration of Mn⁴⁺/Mn³⁺ and Co²⁺/Co³⁺ redox pairs, which facilitates the formation of active oxygen species. acs.org In CO oxidation, for example, the addition of a small amount of manganese to cobalt oxide (forming Mn₀.₁Co₂.₉O₄) leads to the best catalytic activity, attributed to a small crystal size and a maximal surface ratio of Co³⁺ to Co²⁺. mdpi.com This synergistic enhancement has been observed in various catalytic reactions, including the combustion of volatile organic compounds (VOCs) and CO₂ hydrogenation to methanol. researchgate.netacs.org The specific composition of the Co-Mn spinel significantly influences its structure (cubic or tetragonal) and, consequently, its catalytic performance. mdpi.comdntb.gov.ua

Catalytic Activity of MnₓCo₃₋ₓO₄ Spinel Oxides in CO Oxidation

| Catalyst Composition | Spinel Structure | Relative Catalytic Activity | Key Finding | Reference |

|---|---|---|---|---|

| Co₃O₄ (x=0) | Cubic | High | Baseline cobalt oxide activity. | mdpi.com |

| Mn₀.₁Co₂.₉O₄ | Cubic | Highest | Synergistic effect is maximal at low Mn doping. Attributed to small crystal size and high Co³⁺/Co²⁺ ratio. | mdpi.com |

| Mn₁.₅Co₁.₅O₄ | Tetragonal | Low | Increased Mn content leads to structural changes and decreased cobalt content on the surface, reducing activity. | mdpi.com |

| MnₓOᵧ (x=3) | - | Moderate | Baseline manganese oxide activity. | mdpi.com |

Thermal Decomposition and Transformation Processes of Cobalt Carbonate Hydroxide

Identification of Decomposition Pathways and Intermediate Products

The thermal decomposition of basic cobalt carbonate is a complex process that involves multiple, often overlapping, stages. The primary pathways are dehydroxylation and decarbonation, which lead to the formation of intermediate products before the final cobalt oxide phase is achieved. The decomposition of a basic cobalt carbonate, with the specific formula Co(OH)1.02(CO3)0.49·0.29H2O, when heated in air, occurs through two main consecutive reactions within the temperature range of 136-270°C. csu.edu.cn

This reaction demonstrates the simultaneous evolution of water vapor and carbon dioxide, leading to the formation of spinel cobalt oxide.

Dehydroxylation Processes

Dehydroxylation is the initial major step in the thermal decomposition of cobalt carbonate hydroxide (B78521), involving the removal of hydroxyl (-OH) groups in the form of water. This process is often accompanied by the removal of intercalated or surface-adsorbed water at lower temperatures, typically up to 200°C. researchgate.net For various cobalt hydroxides, distinct stages of decomposition have been identified. For instance, the dehydration of interlayer water can occur between 149-164°C, followed by the dehydroxylation of different structural phases at slightly higher temperatures. rsc.org

In a study of basic cobalt carbonate, the dehydroxylation process was identified as the first of two overlapping decomposition steps. csu.edu.cn The activation energy for this dehydroxylation step has been determined to be approximately 144 ± 1 kJ/mol. csu.edu.cn This initial phase of decomposition is crucial as it begins the transformation of the layered hydroxide structure.

Decarbonation Processes and CO2 Evolution

Following or overlapping with dehydroxylation, the decarbonation process occurs, which involves the breakdown of the carbonate (CO3) groups and the release of carbon dioxide (CO2). researchgate.net This step typically requires higher temperatures than the initial dehydroxylation.

The decarbonation process is the second key reaction in the decomposition of basic cobalt carbonate. csu.edu.cn The activation energy for the decarbonation step has been reported to be around 174 ± 1 kJ/mol, which is higher than that for dehydroxylation, indicating it is the more energy-demanding process of the two. csu.edu.cn The evolution of CO2, along with water vapor from dehydroxylation, leads to a significant mass loss, which can be observed through thermogravimetric analysis (TGA). csu.edu.cn

Formation Mechanisms of Cobalt Oxide Phases (e.g., Co3O4)

The thermal decomposition of cobalt carbonate hydroxide in an oxygen-containing atmosphere ultimately leads to the formation of spinel cobalt oxide (Co3O4). csu.edu.cnacs.org This transformation is a key reason for the interest in cobalt carbonate hydroxide as a precursor material. The formation of Co3O4 can begin at temperatures as low as 165°C, particularly from certain cobalt hydroxide phases. rsc.org

The mechanism of Co3O4 formation involves the breakdown of the parent hydroxide carbonate lattice and the subsequent rearrangement and oxidation of cobalt ions. The process is understood to begin with the formation of Co3+ ions in an octahedral coordination. csu.edu.cn The transformation is often topotactic, meaning the crystal orientation of the product (Co3O4) is related to the orientation of the precursor. Upon thermal decomposition at temperatures around 300°C or higher, cobalt carbonate hydroxide nanorods can self-assemble into one-dimensional arrays of Co3O4 nanoparticles. rsc.org

In some cases, intermediate phases may form. For example, an intermediate compound, HCoO2, has been observed to form thermally and subsequently decompose at 258-270°C. rsc.org The final transformation into the stable Co3O4 spinel structure is generally complete by around 400°C. acs.org

Factors Influencing Thermal Stability and Transformation Temperatures

Several factors can influence the thermal stability and the specific temperatures at which the decomposition and transformation processes of cobalt carbonate hydroxide occur. These factors are critical for controlling the synthesis of the final cobalt oxide product.

Heating Rate: The heating rate during thermal analysis has a significant impact on the observed decomposition temperatures. As the heating rate is increased, the decomposition and transformation temperatures tend to shift to higher values. This is a common phenomenon in thermal analysis and is attributed to the kinetics of the decomposition reactions. mdpi.com

Atmosphere: The composition of the surrounding atmosphere plays a crucial role. Decomposition in an inert atmosphere (like nitrogen) can lead to different intermediate and final products compared to decomposition in an oxidizing atmosphere (like air). In the presence of oxygen, the formation of Co3O4 is favored. csu.edu.cn In an inert atmosphere, the decomposition of CoCO3 has been shown to produce CoO at temperatures above 300°C.

Precursor Characteristics: The specific composition and crystallinity of the starting cobalt carbonate hydroxide precursor can affect its thermal stability. For instance, the presence of intercalated anions or variations in the hydroxide-to-carbonate ratio can alter the decomposition pathway and temperatures. rsc.org The method of synthesis of the precursor also influences its properties and, consequently, its thermal behavior.

The following table summarizes the key thermal decomposition stages and associated parameters for basic cobalt carbonate as reported in the literature:

| Decomposition Stage | Temperature Range (°C) | Evolved Species | Activation Energy (kJ/mol) | Final Product |

| Dehydroxylation | 136 - 270 csu.edu.cn | H₂O | 144 ± 1 csu.edu.cn | Intermediate Phases |

| Decarbonation | 136 - 270 csu.edu.cn | CO₂ | 174 ± 1 csu.edu.cn | Co₃O₄ csu.edu.cn |

Surface Chemistry and Interfacial Interactions of Cobalt Carbonate Hydroxide

Surface Reactivity and Exposure of Active Sites

The surface reactivity of cobalt carbonate hydroxide (B78521) is intrinsically linked to the density and accessibility of its active sites. These sites are the primary locations for chemical reactions, and their exposure is heavily influenced by the material's morphology and composition.

Research has demonstrated that the synthesis method plays a crucial role in determining the nanostructure of cobalt carbonate hydroxide, which in turn affects the available active surface area. acs.orgnih.gov For instance, materials fabricated as three-dimensional (3D) hierarchical arrays, nanowires, or porous nanospheres expose a greater number of active sites compared to bulk materials. rsc.orghocityu.combohrium.com The structure of vertically oriented nanowires on a nickel foam substrate, for example, provides abundant active sites for reaction with electrolytes. rsc.org Similarly, porous nanospheres composed of tiny subnanorods offer a high surface area and numerous channels, enhancing their performance in the oxygen evolution reaction (OER). bohrium.com

The layered crystal structure, composed of positively charged cobalt-hydroxide layers and intercalated carbonate anions, facilitates ion movement and mass transfer between the electrode surface and the electrolyte. upc.edu The hydrophilic nature of the carbonate ions can further improve the wettability of the electrode surface in aqueous systems. upc.edu In the context of electrochemistry, the cyclic voltammetry (CV) curve area is proportional to the electrochemically active surface area, indicating the number of available electroactive sites for redox reactions. nih.gov

Doping the cobalt carbonate hydroxide structure with other metals, such as iron (Fe) or nickel (Ni), is a key strategy to modify its electronic structure and enhance the intrinsic activity of the active sites. hocityu.com Theoretical and experimental studies have shown that doped Fe sites can serve as the primary active centers for the OER. nih.govacs.org The crystallographic facet exposed also plays a critical role; for example, the (210) facet of Fe-doped cobalt carbonate hydroxide has been found to have optimal adsorption strengths for OER intermediates. nih.govacs.org First-principles calculations suggest that the electrochemical reactivity is concentrated in the surface hydroxide (Co(OH)₂) phases, while the bulk cobalt carbonate hydroxide phase provides structural stability. acs.org This balance between reactive surface layers and a stable bulk structure is key to achieving both high capacity and long-term cycle stability. acs.org

| Modification Strategy | Observed Morphological/Structural Change | Impact on Active Sites & Reactivity | Reference |

|---|---|---|---|

| Hydrothermal synthesis on Ni foam (varied time) | Formation of 3D hierarchical arrays of nanowires. | Vertically oriented nanowires provide more active sites for electrolyte interaction. | rsc.org |

| In-situ growth on NiFe foam (varied temperature) | Temperature modifies nanowire morphology and dopant concentration. | Enhances exposed active surface area and intrinsic activity. | hocityu.com |

| Fe-doping | Creates Fe-doped nanowires or nanosheets with specific exposed facets. | Doped Fe sites serve as highly active centers for the oxygen evolution reaction (OER). | nih.govacs.org |

| Synthesis of porous nanospheres | Spheres composed of tiny subnanorods (50 nm length, 5 nm diameter). | Creates a high surface area and abundant channels, enhancing OER performance. | bohrium.com |

| Functionalization with tin(II) oxide | Creates 2D interlayered heterostructures. | Promotes high conductivity and provides more electroactive sites to maximize redox reactions. | upc.edu |

Adsorption Phenomena on Cobalt Carbonate Hydroxide Surfaces

The surface of cobalt carbonate hydroxide is capable of adsorbing a variety of molecules and ions, a property that is fundamental to its application in sensors and catalysis. The material's high specific surface area and layered structure are advantageous for these adsorption processes. upc.edunih.gov

In electrochemical applications, the adsorption of ions from the electrolyte is a critical step. During the OER process in an alkaline medium, for instance, hydroxide ions (OH⁻) are adsorbed onto the active sites on the catalyst surface. hocityu.com The layered arrangement of cobalt carbonate hydroxide, with its intercalated carbonate anions, is particularly effective at facilitating this ion movement and adsorption at the electrode-electrolyte interface. upc.edu The process of fabricating the material itself can involve the adsorption and enrichment of metal ions onto a substrate prior to nucleation and growth. rsc.org

Beyond electrochemical systems, cobalt carbonate hydroxide has been investigated as a material for gas sensing. nih.gov A sensor designed for detecting ammonia (B1221849) (NH₃) at room temperature utilizes a hybrid structure of cobalt carbonate hydroxide hydrate (B1144303) and reduced graphene oxide. nih.gov The sensing mechanism relies on the adsorption of NH₃ gas molecules onto the material's surface, which in turn changes the resistivity of the hybrid structure. nih.gov The high specific surface area of the cobalt carbonate hydroxide component is crucial for enabling this sensitive response. nih.gov

| Application Area | Adsorbed Species | Mechanism/Principle | Reference |

|---|---|---|---|

| Oxygen Evolution Reaction (OER) | Hydroxide ions (OH⁻) | OH⁻ ions from the alkaline electrolyte are adsorbed at the active catalyst centers. | hocityu.com |

| Gas Sensing | Ammonia (NH₃) | Adsorption of NH₃ gas molecules on the surface changes the material's electrical resistivity. | nih.gov |

| Supercapacitors | Electrolyte Ions | The layered structure with intercalated anions facilitates ion movement and adsorption from the electrolyte. | upc.edu |

| Material Synthesis | Metal ions (e.g., Co²⁺) | Adsorption and enrichment of ions on a substrate surface during hydrothermal fabrication. | rsc.org |

Interaction with Aqueous Solutions and Environmental Implications (e.g., Cobalt Immobilization)

The interaction of cobalt carbonate hydroxide with aqueous environments is complex, involving dissolution, precipitation, and phase transformation phenomena. This compound is generally insoluble in water but will dissolve in dilute acids. chemicalbook.comwikipedia.org Its behavior in aqueous solutions is particularly relevant to its environmental role and its performance in electrochemical systems.

One of the most significant environmental applications of cobalt carbonate hydroxide is its potential to immobilize toxic cobalt in natural settings. researchgate.netarxiv.orgreading.ac.uk Amorphous and crystalline forms of cobalt hydroxide carbonate are likely to exist where anomalous concentrations of cobalt are found, such as in mining sites or waste disposal areas that come into contact with ground and fresh waters. arxiv.orgreading.ac.uk Studies have shown that amorphous cobalt carbonate can age in an aqueous solution and transform into a more crystalline and stable phase, which is a key process for the long-term sequestration of cobalt. arxiv.orgreading.ac.uk

The precipitation of cobalt carbonate hydroxide from aqueous solutions is highly dependent on the pH. Cobalt initially precipitates as cobalt carbonate hydroxide [Co₂(CO₃)(OH)₂] at a high pH range of 9–11. aalto.fi As the pH decreases to between 6.5 and 8, this species can convert to cobalt carbonate (CoCO₃). aalto.fi This pH-dependent behavior is critical for controlling the synthesis of the material and for understanding its fate in the environment. aalto.fi

In the context of supercapacitors, the interaction with aqueous electrolytes can be dynamic. Some studies have noted that cobalt carbonate hydroxide can partially dissolve in the electrolyte during charge-discharge cycling. rsc.org While this might suggest instability, the process can be beneficial, as it allows for easier access of electrolyte ions into the material's structure, leading to a full reaction with the active material and, in some cases, an increase in specific capacitance over many cycles. rsc.orgrsc.org

| Condition | Observed Phenomenon | Significance | Reference |

|---|---|---|---|

| Neutral Water | Insoluble. | General stability in neutral aqueous environments. | chemicalbook.com |

| Dilute Acids | Soluble. | Used in the preparation of other cobalt salts and complexes. | chemicalbook.comwikipedia.org |

| High pH (9-11) Solution | Precipitation of cobalt carbonate hydroxide [Co₂(CO₃)(OH)₂]. | Key pH range for synthesis from aqueous cobalt salt solutions. | aalto.fi |

| Near-Neutral pH (6.5-8) Solution | Conversion of Co₂(CO₃)(OH)₂ to CoCO₃. | Demonstrates the pH-dependent stability of the compound. | aalto.fi |

| Aqueous Electrolyte (during cycling) | Partial dissolution of the material. | Can improve ion access to active sites, potentially increasing capacitance. | rsc.org |

| Groundwater/Freshwater | Transformation of amorphous to crystalline phase. | Important for the long-term immobilization of cobalt in the environment. | arxiv.orgreading.ac.uk |

Advanced Spectroscopic and Diffractional Characterization for Structural and Chemical Insight

X-ray Diffraction (XRD) for Phase Identification and Structural Refinement

X-ray Diffraction (XRD) is a cornerstone technique for the analysis of crystalline materials, providing critical information on the phase composition and crystal structure of cobalt carbonate hydroxide (B78521). Studies have employed powder X-ray diffraction (PXRD) to investigate samples synthesized under various conditions. nih.gov

Detailed investigations have utilized PXRD measurements to probe the crystal structure of Co₂(CO₃)(OH)₂. nih.gov The analysis often involves comparing experimental diffraction patterns with theoretical models derived from density functional theory (DFT) simulations. nih.gov For instance, a common approach is to perform Rietveld refinement of the PXRD data using models such as the rosasite structure, which is monoclinic with the space group P112₁/n. nih.gov This refinement helps in determining the lattice parameters. nih.gov

In some cases, while a rosasite model provides a good fit, certain features in the PXRD pattern may not be perfectly accounted for, indicating structural complexities. nih.gov Research has shown that rosasite and malachite-like phases of Co₂(CO₃)(OH)₂ can be considered polytypes, representing different stacking sequences of the same two-dimensional motif. nih.govresearchgate.net DFT calculations have predicted that these two phases are nearly degenerate in energy. nih.govresearchgate.net The successful synthesis of Co(CO₃)₀.₅(OH)·0.11H₂O on substrates like carbon cloth has been confirmed by identifying characteristic diffraction peaks corresponding to the orthorhombic phase. nih.gov

To isolate the diffraction pattern of the synthesized material from the substrate, the powder is often analyzed alone. rsc.org XRD analysis is also crucial in tracking the transformation of cobalt carbonate hydroxide precursors into cobalt oxides like Co₃O₄ upon calcination. rsc.org

Table 1: XRD Experimental and Structural Data for Cobalt Carbonate Hydroxide

| Parameter | Value/Description | Source |

|---|---|---|

| Radiation Source | Cu Kα (λ = 0.15406 nm) | rsc.org |

| Operating Conditions | 40 kV, 30 mA | rsc.org |

| Scanning Speed | 5° min⁻¹ | rsc.org |

| Step Size | 0.02° | rsc.org |

| Crystal System (Rosasite Model) | Monoclinic | nih.gov |

| Space Group (Rosasite Model) | P112₁/n | nih.gov |

| Lattice Parameters (Rosasite Model) | a = 3.1408 (4) Å, b = 12.2914 (17) Å, c = 9.3311 (16) Å, γ = 82.299 (16)° | nih.gov |

| Identified Phase | Co(CO₃)₀.₅OH·0.11H₂O | nih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Valence State Analysis

X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of the constituent elements in cobalt carbonate hydroxide. wikipedia.org This method irradiates a sample with X-rays, causing the emission of core-level electrons, the kinetic energies of which are characteristic of the element and its chemical environment. wikipedia.org

For cobalt compounds, the Co 2p core level spectrum is of particular interest. Analysis of the Co 2p₃/₂ peak and its associated satellite structures allows for the differentiation between Co²⁺ and Co³⁺ valence states. xpsfitting.comnih.gov In the context of cobalt carbonate hydroxide and its derivatives, XPS is used to confirm the presence of cobalt, oxygen, and carbon on the material's surface. nih.gov

Studies on related cobalt compounds like Co(OH)₂ and CoOOH provide a framework for interpreting the spectra of cobalt carbonate hydroxide. For instance, the experimental spectrum of Co(OH)₂ can be fitted with contributions from both hydroxylated compounds and oxide species. nih.gov It has been noted that peaks associated with hydroxylated surface compounds (like Co(OH)₂ or CoOOH) often appear at a binding energy approximately 1 eV higher than the corresponding oxide peaks. nih.gov The presence of Co³⁺ cations can be identified by a characteristic peak at a lower binding energy compared to the peaks for Co²⁺ in a hydroxylated compound. nih.gov The complexity of the Co 2p spectra, with overlapping multiplet and satellite structures, requires careful curve fitting procedures to accurately quantify the different chemical species. xpsfitting.com

Table 2: XPS Binding Energy Ranges for Cobalt Species

| Species | Core Level | Approximate Binding Energy (eV) | Source |

|---|---|---|---|

| Co³⁺ (in hydroxylated compounds) | Co 2p₃/₂ | ~781.3 ± 0.1 | nih.gov |

| Co²⁺ (in hydroxylated compounds) | Co 2p₃/₂ | 782.3 ± 0.1 and 784.0 ± 0.1 | nih.gov |

| General Cobalt Oxides/Hydroxides | Co 2p₃/₂ | Overlapping ranges requiring deconvolution | xpsfitting.com |

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanostructure and Lattice Fringes

Transmission Electron Microscopy (TEM) and its high-resolution counterpart (HRTEM) are powerful tools for visualizing the nanostructure of cobalt carbonate hydroxide. These techniques provide direct imaging of the material's morphology, particle size, and crystalline nature at the nanoscale.

TEM analysis has revealed various nanostructures for cobalt carbonate hydroxide, including nanoneedles, nanorods, and plate-like morphologies, depending on the synthesis method. nih.govrsc.orgiucr.org For instance, cobalt carbonate hydroxide synthesized via a hydrothermal method on carbon cloth has been shown to form needle-like array structures that grow vertically and densely, creating a 3D network. nih.gov The average diameter of these nanoneedles was measured to be around 80 nm. nih.gov Other studies have reported the formation of rod-like precursors of cobalt hydroxide carbonate. rsc.org

HRTEM goes a step further by enabling the visualization of the crystal lattice. HRTEM images of cobalt carbonate hydroxide nanoneedles have shown well-resolved lattice fringes. nih.gov The measured lattice spacing can be correlated with specific crystallographic planes identified from XRD data. For example, a lattice spacing of approximately 0.23 nm has been observed, corresponding to the (231) plane of Co(CO₃)₀.₅OH·0.11H₂O. nih.gov This direct visualization of the atomic planes provides strong evidence of the material's crystallinity. Selected Area Electron Diffraction (SAED) is often used in conjunction with TEM to further confirm the crystalline structure of the nanoparticles. acs.org

Table 3: Nanostructural and Crystallographic Data from TEM/HRTEM

| Feature | Observation | Dimensions/Values | Source |

|---|---|---|---|

| Morphology | Needle-like arrays | Average diameter ~80 nm | nih.gov |

| Morphology | Rod-like | - | rsc.org |

| Morphology | Plate-like nanocrystals | - | iucr.org |

| Lattice Fringes | Well-resolved | Spacing ~0.23 nm | nih.gov |

| Crystallographic Plane | (231) | - | nih.gov |

Scanning Electron Microscopy (SEM) for Morphology and Microstructure Analysis

SEM images have shown that cobalt carbonate hydroxide can exhibit a variety of complex, three-dimensional morphologies. A common morphology reported is a sea-urchin-like structure, which consists of densely packed nanoneedles radiating from a central core. nih.govacs.org The formation and density of these structures can be sensitive to the synthesis conditions, such as the ratio of precursor salts in mixed-metal systems. nih.govacs.org

Other observed morphologies include three-dimensional flower-like microstructures assembled from nanoflakes and rectangular nanoflake-like structures. nih.govacs.org In studies where cobalt carbonate hydroxide is grown on a substrate, such as carbon cloth or nickel foam, SEM is used to visualize the uniform and dense growth of nanoarrays across the surface. nih.govrsc.org For example, needle-like Co(CO₃)₀.₅OH·0.11H₂O arrays have been observed growing vertically on carbon cloth. nih.gov SEM analysis is also instrumental in observing the preservation or transformation of morphology when the precursor is converted to Co₃O₄ through calcination. acs.org

Table 4: Morphological Features of Cobalt Carbonate Hydroxide from SEM

| Morphology | Description | Source |

|---|---|---|

| Sea-Urchin-like | Densely packed nanoneedles in a 3D core structure | nih.govacs.org |

| Flower-like | 3D microstructures assembled from nanoflakes | acs.org |

| Nanoflake-like | Rectangular-shaped flakes | acs.org |

| Needle-like Arrays | Vertically and densely grown on a substrate | nih.gov |

| Plate-like | Well-formed nanocrystals with a plate morphology | nih.gov |

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the chemical bonds and functional groups present in a molecule. mdpi.com It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. mdpi.com

In the analysis of cobalt carbonate hydroxide, FTIR spectra provide a molecular fingerprint, confirming the presence of carbonate (CO₃²⁻) and hydroxide (OH⁻) groups. acs.org The spectrum typically exhibits several characteristic absorption bands. A broad and strong absorption band is generally observed in the region of 3100-3700 cm⁻¹, which is attributed to the O-H stretching vibrations of hydroxyl groups and molecular water. researchgate.netresearchgate.net

The presence of the carbonate group is confirmed by several distinct bands. The asymmetric and symmetric stretching vibrations of the carbonate ion typically appear in the range of 1350-1550 cm⁻¹. researchgate.net Other bands related to carbonate, such as δ(CO₃) and ν(C=O), can be found around 830 cm⁻¹ and 1060 cm⁻¹, respectively. researchgate.net Additionally, bands related to metal-hydroxyl bonds, such as δ(M-OH) and ρw(Co-OH), have been identified at approximately 965 cm⁻¹ and 522 cm⁻¹, respectively. researchgate.net The presence of a weak band around 1625-1640 cm⁻¹ is due to the bending mode of water molecules. researchgate.netresearchgate.net

Table 5: Characteristic FTIR Absorption Bands for Cobalt Carbonate Hydroxide

| Wavenumber (cm⁻¹) | Assignment | Type of Vibration | Source |

|---|---|---|---|

| 3100 - 3700 | O-H group | Stretching | researchgate.netresearchgate.net |

| ~1630 | H₂O | Bending | researchgate.net |

| 1350 - 1550 | CO₃²⁻ | Asymmetric and Symmetric Stretching | researchgate.net |

| ~1060 | C=O | Stretching | researchgate.net |

| ~965 | M-OH | Bending (δ) | researchgate.net |

| ~830 | CO₃²⁻ | Bending (δ) | researchgate.net |

| ~522 | Co-OH | Rocking (ρw) | researchgate.net |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior Studies

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to study the thermal stability and decomposition behavior of materials. uobabylon.edu.iqnih.gov TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions. uobabylon.edu.iqnih.gov

For cobalt carbonate hydroxide, TGA is used to determine the decomposition pathway and the appropriate temperature for calcination to form cobalt oxides. researchgate.net A typical TGA curve for a cobalt carbonate hydroxide hydrate (B1144303) shows multiple weight loss steps. The initial weight loss, occurring at temperatures up to around 200°C, is generally attributed to the evaporation of physically adsorbed and intercalated water. acs.org

A more significant weight loss occurs at higher temperatures, typically between 200°C and 360°C. acs.org This step corresponds to the decomposition of the cobalt carbonate hydroxide structure, involving the simultaneous elimination of water from the hydroxide groups and carbon dioxide from the carbonate groups, leading to the formation of Co₃O₄. acs.orgresearchgate.net For example, a sharp weight loss of about 26% has been observed in this temperature range, which is consistent with the theoretical weight loss for the conversion of a Co(OH)ₓ(CO₃)y precursor to Co₃O₄. acs.org In some cases, a total weight loss of 11.2% around 260°C has been noted for the decomposition of cobalt chloride carbonate hydroxide hydrate into Co₃O₄. researchgate.net

DSC analysis complements TGA by providing information about the enthalpy changes (endothermic or exothermic) associated with these decomposition events. researchgate.net Together, these techniques provide a comprehensive picture of the thermal behavior of the compound. researchgate.net

Table 6: Thermal Decomposition Data for Cobalt Carbonate Hydroxide from TGA

| Temperature Range (°C) | Event | % Weight Loss | Product | Source |

|---|---|---|---|---|

| < 200 | Evaporation of adsorbed/intercalated water | Variable | - | acs.org |

| ~260 | Decomposition | 11.2% | Co₃O₄, CO₂, Cl₂, H₂O | researchgate.net |

| 200 - 360 | Decomposition | ~26% | Co₃O₄ | acs.org |

Computational Modeling and Simulation Methodologies in Cobalt Carbonate Hydroxide Research

Ab Initio Calculations for Electronic and Geometric Structures

Ab initio calculations, particularly those based on DFT, are fundamental to determining the electronic and geometric structures of cobalt carbonate hydroxide (B78521). These calculations provide precise details about bond lengths, bond angles, unit cell parameters, and the spatial arrangement of atoms, which define the material's geometry. arxiv.orgresearchgate.net

Geometric Structure: Computational studies have been instrumental in resolving the complex crystal structure of cobalt(II) carbonate hydroxide, Co₂CO₃(OH)₂. researchgate.netnih.gov Researchers have investigated several potential structures, including two monoclinic phases analogous to malachite and rosasite, an orthorhombic parent structure, and a triclinic phase similar to the mineral kolwezite. arxiv.orgiucr.orgnih.gov DFT calculations predicted that the rosasite-like and malachite-like structures are the most energetically favorable, existing as two distinct local minima on the potential energy landscape with nearly identical energies. researchgate.netnih.govresearchgate.net In contrast, the orthorhombic and triclinic models were found to be unstable, spontaneously transforming into the malachite phase upon structural relaxation. researchgate.netnih.gov The most accurate match with experimental powder X-ray diffraction (PXRD) data was achieved using a rosasite-based model. arxiv.orgresearchgate.net

In a different stoichiometry, Co₆(CO₃)₂(OH)₈·H₂O, which exhibits a hexagonal lattice, first-principles geometry optimization was used to determine the most stable arrangement of cobalt vacancies and hydrogen atoms, which had not been clearly identified by experimental methods alone. acs.org

Below is a data table summarizing the calculated and experimentally refined geometric parameters for the rosasite-like structure of Co₂CO₃(OH)₂.

| Parameter | DFT Calculated Value | Rietveld-Refined Experimental Value |

| Space Group | P112₁/n | P112₁/n |

| a (Å) | 3.174 | 3.1408 (4) |

| b (Å) | 12.304 | 12.2914 (17) |

| c (Å) | 9.387 | 9.3311 (16) |

| γ (°) | 82.2 | 82.299 (16) |

| Data sourced from González-López et al. (2017) researchgate.net |

Electronic Structure: The electronic properties of cobalt-based materials are complex due to the strongly correlated nature of the cobalt 3d electrons. To accurately model this, standard DFT is often augmented with a Hubbard U correction (DFT+U). For Co₂CO₃(OH)₂, a Ueff value of 6.1 eV was applied to the Co 3d orbitals to better describe their localized nature. arxiv.org Calculations considering spin polarization confirmed that the Co(II) ions favor a high-spin configuration. arxiv.org Similarly, studies on related cobalt oxides like Co₃O₄ and cobalt hydroxides have extensively used DFT+U to correctly predict their electronic and magnetic properties, confirming the importance of accounting for on-site Coulomb interactions. amazonaws.comacs.org While detailed electronic band structure and density of states (DOS) calculations are more common for the resulting cobalt oxides (e.g., Co₃O₄) formed after thermal treatment of cobalt carbonate hydroxide, the principles are directly applicable. researchgate.netaip.org These calculations are essential for understanding the material's conductivity, magnetic behavior, and catalytic activity. princeton.eduacs.org

Modeling Crystal Growth and Anisotropy at the Nanoscale

Computational modeling plays a significant role in understanding and predicting the growth of cobalt carbonate hydroxide crystals, particularly the development of anisotropic (directionally dependent) nanostructures. The morphology of these nanocrystals is critical as it directly impacts their performance in applications such as catalysis and energy storage. semanticscholar.orgacs.org

Simulations have provided insight into the mechanisms driving the one-dimensional (1-D) anisotropic growth of certain cobalt carbonate hydroxide phases. For the hexagonal Co₆(CO₃)₂(OH)₈·H₂O, first-principles simulations revealed that hydrogen bonds forming between specific crystallographic planes can facilitate 1-D growth, resulting in structures stacked along the c-axis. acs.orgresearchgate.net This controlled 1-D morphology is believed to be a key reason for the material's structural stability and long life cycle when used as an anode material. acs.org

Experimental observations of various morphologies, such as nanorods, platelets, and complex 3D architectures, can be rationalized through computational models. semanticscholar.orgresearchgate.net For example, the observed platelet morphology of Co₂CO₃(OH)₂ is consistent with its calculated lamellar crystal structure. researchgate.net Furthermore, researchers have synthesized highly uniform 3D architectures described as sisal-like, dandelion-like, and rose-like by controlling hydrothermal process conditions. researchgate.netresearchgate.net While these are primarily experimental findings, computational modeling of surface energies for different crystal facets can predict the most likely growth directions and resulting morphologies under various thermodynamic conditions.

The table below summarizes experimentally observed morphologies of cobalt carbonate hydroxide, which computational models aim to explain and predict.

| Morphology | Synthesis Method | Associated Phase/Structure | Reference |

| Nanofibres | Hydrothermal | Rosasite-like group | psu.edu |

| Platelets | Aqueous Precipitation | Monoclinic (P2₁/a) | researchgate.net |

| 1-D Anisotropic (Umbrella-like) | Hydrothermal | Hexagonal Co₆(CO₃)₂(OH)₈·H₂O | acs.org |

| 3D Architectures (Sisal, Dandelion, Rose-like) | Hydrothermal | Orthorhombic or Monoclinic | researchgate.netresearchgate.net |

By associating simulated X-ray diffraction (XRD) patterns with experimental data, researchers can confirm the crystallographic orientation and understand the growth mechanism of anisotropic crystals. researchgate.net This synergy between modeling and experimentation is crucial for designing and synthesizing cobalt carbonate hydroxide nanostructures with tailored morphologies for specific applications.

Prediction of Thermodynamic Stability and Phase Transition Pathways

A key application of computational modeling in materials science is the prediction of thermodynamic stability and the pathways of phase transitions. umn.edu For cobalt carbonate hydroxide, DFT calculations have been essential for determining the relative stability of its various possible crystal structures (polymorphs). iucr.org

Studies investigating Co₂CO₃(OH)₂ considered four potential crystal structures: malachite-like, rosasite-like, orthorhombic, and triclinic. arxiv.orgresearchgate.net The simulations predicted the relative energies of these phases, thereby establishing their thermodynamic stability. The key finding was that the rosasite-like and malachite-like monoclinic phases are the most stable structures. nih.govresearchgate.net Crucially, these two phases were found to be nearly degenerate in energy, meaning they have very similar thermodynamic stabilities. researchgate.netnih.gov This computational result helps to explain why synthesizing a pure phase can be challenging and suggests that, under certain conditions, both phases might coexist or that stacking disorders between the two structures could occur. researchgate.netnih.gov

The calculations also revealed potential phase transition pathways. The orthorhombic and triclinic structures were found to be thermodynamically unstable, and the simulations showed that they undergo barrierless transformations to the more stable malachite phase during computational relaxation. arxiv.orgresearchgate.netnih.gov This indicates that the orthorhombic and triclinic forms are unlikely to be isolated experimentally under normal conditions as they would readily convert to the malachite structure.

The relative energies calculated via DFT for different magnetic and structural configurations of Co₂CO₃(OH)₂ are presented below. The small energy difference between the malachite and rosasite phases is a significant finding.

| Structure | Magnetic Configuration | Relative Energy (meV per formula unit) |

| Malachite-like | Ferromagnetic (FM) | 4 |

| Malachite-like | Antiferromagnetic (AFM) | 0 |

| Rosasite-like | Ferromagnetic (FM) | 12 |

| Rosasite-like | Antiferromagnetic (AFM) | 1 |

| Data sourced from González-López et al. (2017). The AFM malachite-like structure is set as the zero-energy reference. nih.gov |

These predictions of phase stability are critical for understanding which crystalline forms of cobalt carbonate hydroxide are likely to form during synthesis and which might emerge during its use, for example, as a precursor for cobalt oxides where thermal decomposition induces phase transitions. researchgate.net Computational studies on the broader cobalt-oxygen system have further demonstrated the power of these methods in establishing thermodynamic convex hull diagrams and mapping out solid-state phase transition kinetics. lasphub.com

Future Research Directions and Emerging Paradigms for Cobalt Carbonate Hydroxide Systems

Rational Design and Synthesis through Electrochemical Coordination Engineering

The future of synthesizing cobalt carbonate hydroxide (B78521) and related materials lies in moving beyond conventional hydrothermal or precipitation methods towards highly controlled, rational design. researchgate.net Electrochemical coordination engineering is an emerging frontier that offers precise control over the material's properties by manipulating the electrochemical environment during synthesis. rsc.org This approach allows for the fine-tuning of morphology, crystal phase, defect density, and the coordination environment of cobalt ions, which are critical determinants of performance. rsc.orgresearchgate.net

By carefully controlling parameters such as applied potential, current density, electrolyte composition, and pH, it is possible to direct the assembly of specific architectures, from nanoneedles and nanosheets to complex three-dimensional superstructures. rsc.orgrsc.org This level of control enables the synthesis of materials with a high density of active sites and optimized pathways for electron and ion transport. mdpi.com The redox potential of the Co²⁺/Co³⁺ couple is close to the thermodynamic potential for water splitting, making electrochemical synthesis methods particularly relevant for creating efficient electrocatalysts. rsc.org Future research will focus on leveraging these electrochemical methods to create metastable phases and unique coordination geometries that are inaccessible through traditional thermal routes, leading to materials with unprecedented catalytic activity and stability. acs.orgrsc.org

Application of Machine Learning and Artificial Intelligence in Material Discovery

The sheer scale of chemical space makes the traditional trial-and-error discovery of new materials slow and inefficient. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this process by providing powerful tools for accelerated material design and discovery. oaepublish.comyoutube.com By training algorithms on large datasets from experimental results and theoretical calculations, AI can identify complex composition-structure-property relationships that are not intuitively obvious to human researchers. oaepublish.comresearchgate.net

For cobalt carbonate hydroxide systems, ML models can rapidly screen hundreds of thousands of hypothetical structures and compositions to predict key properties such as stability, electronic structure, and catalytic activity. aps.org This data-driven approach significantly narrows the field of candidate materials for experimental synthesis and validation. researchgate.net AI can also optimize synthesis protocols by predicting the outcome of different reaction conditions, thereby reducing experimental costs and time. francis-press.com The integration of AI with automated robotic synthesis platforms represents a future paradigm where new cobalt-based materials can be designed, synthesized, and tested autonomously, dramatically accelerating the development of next-generation catalysts and energy storage materials. youtube.comfrancis-press.com

Development of Hybrid and Composite Materials for Enhanced Functionality

While cobalt carbonate hydroxide possesses intrinsic catalytic and pseudocapacitive properties, its functionality can be significantly amplified through the creation of hybrid and composite materials. rsc.org This strategy involves integrating the cobalt compound with other functional materials, such as conductive carbons, metal oxides, or polymers, to overcome limitations like low electrical conductivity and to introduce synergistic effects. rsc.orgnih.gov

| Hybrid/Composite Material | Composition | Application | Key Performance Metric | Source |

|---|---|---|---|---|

| CCHH-RGO Hybrid | Cobalt Carbonate Hydroxide Hydrate (B1144303) (CCHH) and Reduced Graphene Oxide (RGO) | Gas Sensor (NH₃) | 9% response to 1 ppm NH₃ at room temperature (with 0.4 wt% RGO). | nih.govnih.gov |

| Monolayer Ni-Co Hydroxyl Carbonate | Nickel-Cobalt (B8461503) Hydroxyl Carbonate | Supercapacitor | Specific capacitance of 2266 F g⁻¹. | acs.org |

| Compressible Ni(II)–Co(OH)₂ Electrode | Cobalt Hydroxide on Nickel-plated Melamine Foam | Supercapacitor | 94.44% capacitance retention after 1000 cycles. | rsc.org |

| Cu-Co Carbonate Hydroxide Microspheres | Copper-Cobalt Carbonate Hydroxide (Cu₀.₄₈Co₁.₅₂CH) | Supercapacitor | Energy density of 26.3 Wh kg⁻¹; ~99% capacity retention after 10,000 cycles. | researchgate.net |

In-Situ and Operando Characterization Techniques for Dynamic Process Monitoring

Understanding how a material functions requires observing it under real operating conditions. In-situ and operando characterization techniques are indispensable for revealing the dynamic structural and chemical transformations that cobalt carbonate hydroxide catalysts undergo during electrochemical reactions. rsc.org These advanced methods provide a direct window into the active state of the material, moving beyond the static picture provided by conventional ex-situ analysis. researchgate.net

Techniques such as operando X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD) can track changes in the cobalt oxidation state, local coordination environment, and crystal phase during catalytic cycles. chemrxiv.orgbohrium.combohrium.comresearchgate.net For instance, studies have shown that cobalt-based precatalysts can undergo significant restructuring and phase changes under reaction conditions, forming the true active species. chemrxiv.orgmpg.de High-resolution electrochemical atomic force microscopy (EC-AFM) can even provide atomic-scale images of the catalyst surface as it evolves, revealing the heterogeneous reconstruction of cobalt hydroxides into active CoOOH phases during the oxygen evolution reaction. mpg.de Coupling these spectroscopic and microscopic techniques with electrochemical measurements is crucial for establishing definitive structure-activity relationships and understanding degradation mechanisms, which is essential for designing more robust and efficient catalysts. rsc.org

Advanced Theoretical Frameworks for Complex Reaction Mechanisms

Complementing experimental investigations, advanced theoretical frameworks, particularly those based on Density Functional Theory (DFT), are critical for elucidating the complex reaction mechanisms at the atomic level. acs.org DFT simulations provide fundamental insights into the intrinsic properties of cobalt carbonate hydroxide systems that are often inaccessible through experimental means alone. arxiv.org